molecular formula C17H20N4 B10772943 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B10772943
M. Wt: 280.37 g/mol
InChI Key: GTMRUYCIJSNXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: A-582941 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

A-582941 has a wide range of scientific research applications, including:

Mechanism of Action

A-582941 exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This activation leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are involved in cognitive processes and memory formation .

Comparison with Similar Compounds

Uniqueness of A-582941: A-582941 is unique due to its high selectivity and partial agonism at the alpha 7 nicotinic acetylcholine receptor. It exhibits a broad spectrum of cognitive-enhancing properties and has been shown to improve cognitive performance in various behavioral models .

Biological Activity

2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 848591-89-9
  • Molecular Formula : C17H20N4
  • Molecular Weight : 280.37 g/mol

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Tyrosinase Inhibition :
    • The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies using B16F10 melanoma cells demonstrated that certain analogs of this compound significantly inhibited both cellular tyrosinase activity and melanin production, outperforming traditional inhibitors like kojic acid .
  • Antioxidant Activity :
    • The compound exhibits strong radical scavenging properties against DPPH and ABTS radicals, indicating its potential as an antioxidant. This activity is crucial for reducing oxidative stress, which is linked to various skin conditions and aging .
  • Gene Expression Modulation :
    • Studies have shown that the compound can downregulate the expression of melanogenesis-related genes and proteins such as MITF (microphthalmia-associated transcription factor), further supporting its role in inhibiting melanin synthesis .

Case Study 1: Anti-Melanogenic Effects

In a study focused on anti-melanogenic compounds, analogs of this compound were synthesized and tested for their efficacy in inhibiting tyrosinase. The results indicated that these compounds not only inhibited enzyme activity but also reduced reactive oxygen species (ROS) levels in melanoma cells, showcasing their dual mechanism of action .

CompoundIC50 (μM)Tyrosinase InhibitionRadical Scavenging Activity
Analog 118.1YesModerate
Analog 25.0YesHigh
Kojic Acid20.0YesLow

Case Study 2: Docking Studies

Molecular docking simulations revealed that the compound binds effectively to the active site of tyrosinase, suggesting a competitive inhibition mechanism. This was further supported by kinetic studies demonstrating that the analogs inhibited tyrosinase in a concentration-dependent manner .

Properties

IUPAC Name

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRUYCIJSNXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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